4-Hydroxysphinganine

GPR120 FFAR4 Type 2 Diabetes

4-Hydroxysphinganine (phytosphingosine, t18:0) is the C4-hydroxylated trihydroxy sphingoid base that fundamentally differs from sphinganine and sphingosine in enzyme substrate specificity and receptor activity. This validated GPR120 agonist (IC50 33.4 μM) is essential for ceramide synthase characterization (LOH1/LOH3), sphinganine 4-hydroxylase assays, and lipidomics of plant/fungal/epithelial tissues. Do not substitute with d18:0 or d18:1 — they are not functional equivalents. Procure high-purity standard for reproducible metabolic tracing, pharmacological profiling, and cosmetic R&D quality control.

Molecular Formula C18H39NO3
Molecular Weight 317.5
CAS No. 245118-15-4
Cat. No. B1654555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxysphinganine
CAS245118-15-4
Molecular FormulaC18H39NO3
Molecular Weight317.5
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17?,18-/m0/s1
InChIKeyAERBNCYCJBRYDG-RGBJRUIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxysphinganine (CAS 245118-15-4): A Key Trihydroxy Sphingoid Base for Plant, Yeast, and Mammalian Lipid Research


4-Hydroxysphinganine (phytosphingosine, t18:0) is an 18-carbon trihydroxy sphingoid base characterized by hydroxyl groups at positions C1, C3, and C4, distinguishing it from the more common dihydroxy bases like sphinganine (d18:0) and sphingosine (d18:1) [1]. It is the predominant long-chain base in the sphingolipids of fungi, plants, and certain mammalian epithelial tissues, where it serves as the backbone for phytoceramides and complex glycosphingolipids [2][3]. The compound's unique hydroxylation pattern confers distinct physicochemical properties and substrate specificities for enzymes involved in sphingolipid biosynthesis and signaling, making it an essential analytical standard and research tool for studies across plant biology, microbiology, dermatology, and metabolic disease [4].

Why Sphinganine or Sphingosine Cannot Replace 4-Hydroxysphinganine in Specialized Research Applications


Despite their structural similarities as 18-carbon sphingoid bases, the C4-hydroxyl group of 4-hydroxysphinganine fundamentally alters its biochemical behavior compared to sphinganine (d18:0) and sphingosine (d18:1). This modification creates a trihydroxy base with distinct hydrogen-bonding capacity, membrane-interaction properties, and, most critically, dramatically different substrate specificities for key sphingolipid-metabolizing enzymes [1]. Specifically, while sphinganine serves as an effective substrate for canonical ceramide synthases in some organisms, 4-hydroxysphinganine is not utilized by these same enzymes in others, necessitating dedicated ceramide synthase isoforms or entirely distinct enzymatic pathways [2]. Furthermore, 4-hydroxysphinganine is not simply an inactive analog; it acts as a specific agonist for the GPR120 free fatty acid receptor, a function not shared by sphinganine or sphingosine [3]. Therefore, assuming functional equivalence between these bases leads to erroneous conclusions in metabolic tracing, enzyme characterization, and pharmacological studies, making the procurement of the specific, validated compound essential for reproducible and interpretable results.

Quantitative Differentiation of 4-Hydroxysphinganine Against Sphinganine and Sphingosine: A Data-Driven Selection Guide


GPR120 Activation: 4-Hydroxysphinganine is a Validated Agonist with an IC50 of 33.4 μM

4-Hydroxysphinganine (phytosphingosine) was identified as a novel, direct activator of the G-protein coupled receptor GPR120 (free fatty acid receptor 4), a key target in metabolic and inflammatory disease research [1]. This functional activity is not shared by the structurally related sphingoid bases sphinganine or sphingosine, which show no reported activity at this receptor [1]. The observed potency (IC50 = 33.4 μM) is comparable to established GPR120 ligands, including the endogenous long-chain fatty acid α-linolenic acid (ALA, IC50 = 31.0 μM) and the synthetic agonist GW9508 (IC50 = 41.7 μM) [1].

GPR120 FFAR4 Type 2 Diabetes Metabolic Disease

Substrate Specificity for Ceramide Synthase: 4-Hydroxysphinganine is Not a Substrate for the Canonical Zea mays Enzyme

In vitro assays using microsomal membranes from corn (Zea mays) demonstrate that the canonical ceramide synthase (sphinganine N-acyltransferase) displays strict substrate specificity [1]. The enzyme effectively utilizes the naturally occurring isomer of sphinganine (D-erythro-sphinganine) and sphingosine to synthesize ceramides [1]. However, under identical assay conditions, neither DL-threo-sphinganine nor 4-hydroxysphinganine (phytosphingosine) are accepted as substrates [1]. This indicates that the addition of the C4 hydroxyl group completely abrogates recognition and catalysis by this specific ceramide synthase isoform.

Ceramide Synthase Sphingolipid Metabolism Plant Biochemistry Enzyme Specificity

Sphinganine 4-Hydroxylase Activity and Fumonisin B1 Response: A Distinct Regulatory Node

In corn microsomes, the enzyme sphinganine hydroxylase catalyzes the conversion of sphinganine to 4-hydroxysphinganine, demonstrating a clear precursor-product relationship [1]. The enzyme utilizes D-erythro-sphinganine with a half-maximal activity at a substrate concentration of approximately 60 μM, and it preferentially uses NADPH (Km=33 μM) over NADH (Km=58 μM) as a cofactor [1]. Furthermore, this enzymatic step is a key regulatory node affected by the mycotoxin fumonisin B1: treatment of corn shoots with fumonisin B1 leads to a more than 3-fold increase in sphinganine hydroxylase activity in isolated microsomes compared to untreated controls [1].

Sphingolipid Hydroxylase Fumonisin B1 Mycotoxin Response Plant Stress

HPLC-MS/MS Quantification: 4-Hydroxysphinganine is a Distinct Analyte in Complex Sphingolipidomes

Advanced lipidomic methods, such as HPLC-MS/MS and UPLC-Q-TOF-MS, are required to differentiate and quantify 4-hydroxysphinganine from other sphingoid bases in complex biological matrices [1]. In studies analyzing human breast milk and various meat samples, 4-hydroxysphinganine (t18:0) was identified as one of five key sphingoid bases, alongside dihydrosphingosine (d18:0), sphingosine (d18:1Δ4), 4,8-sphingadienine (d18:2Δ4,8), and 4-hydroxy-8-sphingenine (t18:1Δ8) [1][2]. In plant tissues like capsanthin, 4-hydroxysphinganine (t18:0) is a main long-chain base constituent of ceramides, distinguishable from the related 4-hydroxy-8-sphingenine (t18:1) [3].

Lipidomics HPLC-MS/MS Sphingolipid Analysis Analytical Chemistry

Taxonomic Prevalence: 4-Hydroxysphinganine is the Predominant Sphingoid Base in Plants and Fungi

The sphingolipid composition varies significantly across biological kingdoms. While sphingosine (d18:1) is the dominant long-chain base in mammalian tissues, 4-hydroxysphinganine (phytosphingosine) is the predominant free long-chain base in lipid extracts from plant tissues and is also the major backbone of fungal sphingolipids [1][2][3]. For example, in corn (Zea mays) shoots, 4-hydroxysphinganine and sphinganine are the two major free long-chain bases [1]. In contrast, the sphingolipids of animal cells typically contain sphingosine as the major base, with 4-hydroxysphinganine being a minor component found in specific tissues like epithelia [2].

Sphingolipidomics Plant Biology Mycology Taxonomic Markers

High-Impact Research and Industrial Applications for 4-Hydroxysphinganine


Functional Studies of the GPR120/FFAR4 Signaling Pathway

As a validated GPR120 agonist with a defined IC50 of 33.4 μM [1], 4-hydroxysphinganine is a critical tool compound for dissecting GPR120-mediated signaling in metabolic and inflammatory diseases. Researchers investigating type 2 diabetes, obesity, or inflammatory bowel disease can use this compound to activate GPR120 in cell-based assays, enabling the study of downstream effects on insulin secretion, inflammation, and lipid metabolism. Its potency, comparable to the endogenous ligand ALA, makes it suitable for pharmacological profiling and for use as a reference standard in screening campaigns for novel GPR120 modulators [1].

Elucidation of Plant and Fungal Sphingolipid Biosynthetic Pathways

4-Hydroxysphinganine is the essential substrate for characterizing the activity and specificity of plant and fungal ceramide synthases, such as the LOH1 and LOH3 isoforms in yeast and Arabidopsis, which preferentially use this trihydroxy base to synthesize phytoceramides [1][2]. It is also the product of the sphinganine 4-hydroxylase enzyme, the activity of which is dynamically regulated by mycotoxins like fumonisin B1 [3]. Therefore, this compound is indispensable for in vitro enzyme assays designed to measure 4-hydroxylase activity or to produce specific phytoceramide species for further structural and functional analysis. Sphinganine or sphingosine cannot substitute for these purposes [3].

Comprehensive Lipidomics and Metabolomics Profiling

In any untargeted or targeted lipidomics study of plant, fungal, or epithelial tissues, a high-purity 4-hydroxysphinganine standard is mandatory for the accurate identification and quantification of this sphingoid base. Advanced LC-MS/MS methods are required to resolve 4-hydroxysphinganine (t18:0) from other co-eluting species like sphinganine (d18:0) and sphingosine (d18:1) [1][2]. The use of an authenticated standard ensures the generation of robust, cross-study comparable data, which is essential for biomarker discovery, nutritional studies of sphingolipid-rich foods, and basic research into cellular membrane composition and dynamics [1].

Cosmetic and Dermatological Research

4-Hydroxysphinganine, also known as phytosphingosine, is a well-established active ingredient in cosmetic formulations due to its reported ability to stimulate keratinocyte differentiation, promote epidermal barrier function, and exert antimicrobial effects [1]. For research and development purposes, a pure, analytically characterized standard of 4-hydroxysphinganine is required for formulation stability studies, in vitro efficacy testing on keratinocyte or sebocyte cell lines, and as a reference material for quality control (QC) of raw materials and finished cosmetic products containing this lipid [1].

Technical Documentation Hub

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